

# Spectroscopic Profile of 2,3-Dihydro-7-Azaindole: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dihydro-7-azaindole

Cat. No.: B017877

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## Introduction

**2,3-Dihydro-7-azaindole**, also known as 7-azaindoline, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous ligands and its capacity for diverse chemical modifications make it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,3-Dihydro-7-azaindole**, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **2,3-Dihydro-7-azaindole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.78	dd	4.8, 1.5	1	H-6
6.94	d	7.5	1	H-4
6.54	dd	7.5, 4.8	1	H-5
3.65	t	8.4	2	H-2
3.03	t	8.4	2	H-3

### <sup>13</sup>C NMR (Carbon-13) NMR Data

Experimental <sup>13</sup>C NMR data for **2,3-Dihydro-7-azaindole** is not readily available in the public domain at the time of this publication. Predicted values based on computational models and spectral data of analogous structures are provided below for reference. It is strongly recommended to acquire experimental data for confirmation.

Predicted Chemical Shift (δ) ppm	Assignment
159.5	C-7a
147.8	C-6
121.3	C-4
114.9	C-5
112.1	C-3a
46.8	C-2
29.5	C-3

### Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Dihydro-7-azaindole** reveals characteristic absorption bands corresponding to its functional groups and overall molecular structure.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3250 - 3150	Medium, Broad	N-H Stretch (Pyrrole NH)
3050 - 3000	Medium	C-H Stretch (Aromatic)
2950 - 2850	Medium	C-H Stretch (Aliphatic CH <sub>2</sub> )
1610	Strong	C=C Stretch (Pyridine Ring)
1580	Strong	C=C Stretch (Pyridine Ring)
1470	Medium	CH <sub>2</sub> Bending
1430	Medium	C-N Stretch
780	Strong	C-H Out-of-plane Bending (Aromatic)

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of **2,3-Dihydro-7-azaindole**.

m/z	Relative Intensity (%)	Assignment
121.07	100	[M+H] <sup>+</sup> (Protonated Molecule)
120.07	95	[M] <sup>+</sup> (Molecular Ion)
93.06	45	[M-HCN] <sup>+</sup>
66.05	30	[C <sub>4</sub> H <sub>4</sub> N] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

## NMR Spectroscopy

**Sample Preparation:**

- Accurately weigh 5-10 mg of **2,3-Dihydro-7-azaindole**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$  or Dimethyl sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

 **$^1\text{H}$  NMR Acquisition:**

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: 0-10 ppm.
- Temperature: 298 K.

 **$^{13}\text{C}$  NMR Acquisition:**

- Spectrometer: 100 MHz or higher corresponding  $^{13}\text{C}$  frequency.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Spectral Width: 0-180 ppm.

- Temperature: 298 K.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (CDCl<sub>3</sub>: δ 7.26 for <sup>1</sup>H, δ 77.16 for <sup>13</sup>C; DMSO-d<sub>6</sub>: δ 2.50 for <sup>1</sup>H, δ 39.52 for <sup>13</sup>C).
- Integrate the signals in the <sup>1</sup>H NMR spectrum.
- Assign peaks based on chemical shifts, coupling constants, and multiplicities. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2,3-Dihydro-7-azaindole** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.

- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

- The instrument software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
- Perform baseline correction if necessary.
- Identify and label the major absorption peaks.

## Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **2,3-Dihydro-7-azaindole** in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile). A typical concentration is 1-10  $\mu\text{g/mL}$ .
- An appropriate matrix may be required for Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis.

Data Acquisition (Electrospray Ionization - ESI):

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10  $\mu\text{L/min}$ .
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V.
- Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

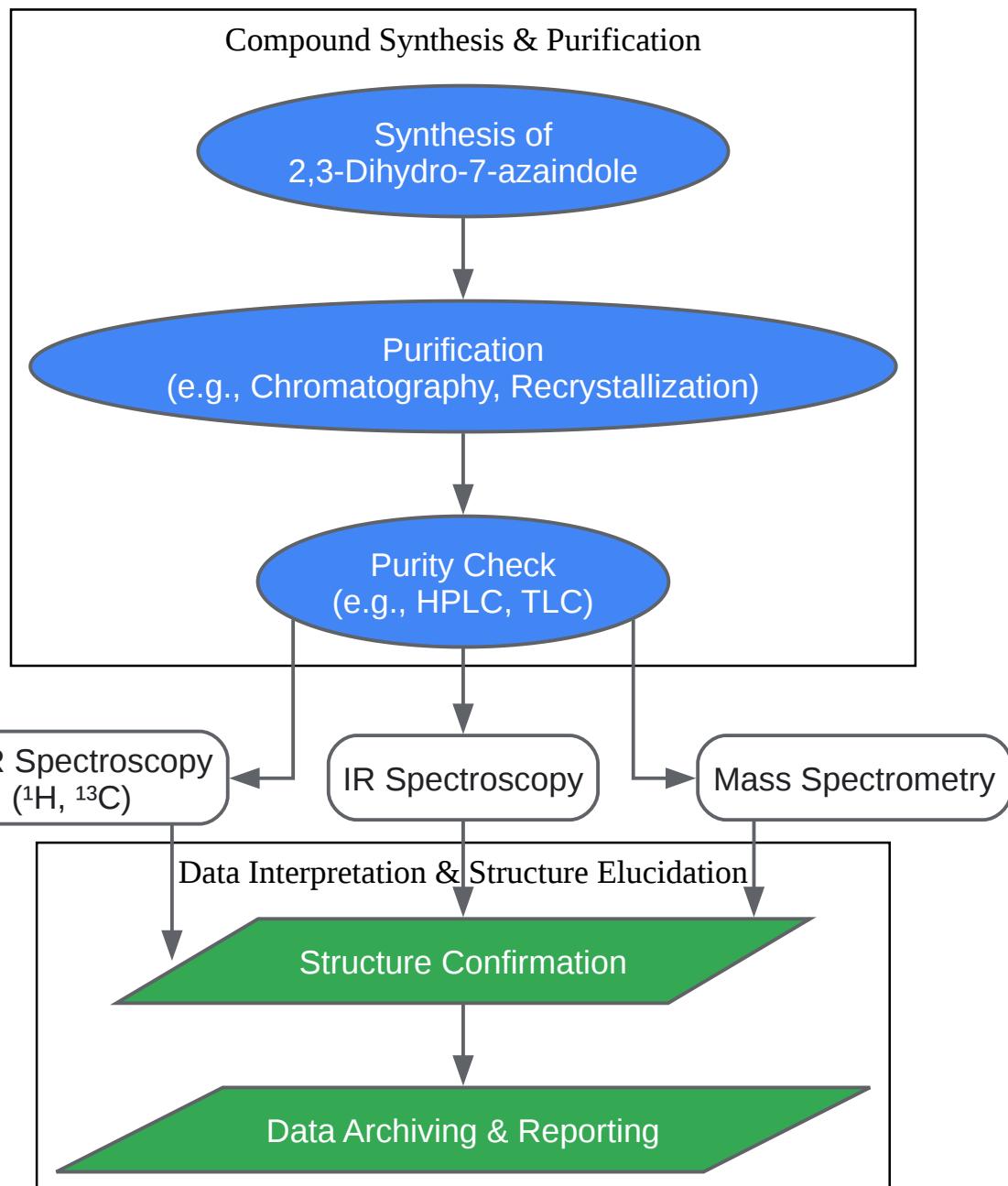
- Desolvation Temperature: 300-350 °C.
- Mass Range: m/z 50-500.

Data Processing:

- Acquire the mass spectrum in full scan mode.
- Identify the molecular ion peak ( $[M]^+$ ) and the protonated molecule peak ( $[M+H]^+$ ).
- For structural elucidation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **2,3-Dihydro-7-azaindole**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **2,3-Dihydro-7-azaindole**.

This guide provides a foundational set of spectroscopic data and methodologies for **2,3-Dihydro-7-azaindole**. Researchers and scientists are encouraged to use this information as a

reference for their work and to contribute additional experimental data to the scientific community to further enrich our understanding of this important heterocyclic compound.

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